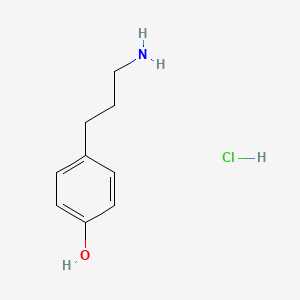
4-(3-Aminopropyl)phenol hydrochloride; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminopropyl)phenol hydrochloride, also known as 4-AP, is a synthetic organic compound used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of 175.6 g/mol and a melting point of 173-174°C. 4-AP has been studied extensively for its potential to modulate neuronal excitability and has been used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminopropyl)phenol hydrochloride; 95% hydrochloride has been used in a variety of scientific research applications. It has been studied for its potential to modulate neuronal excitability, which is important for understanding the mechanisms of action of certain drugs and neurological disorders. 4-(3-Aminopropyl)phenol hydrochloride; 95% has also been used to study the effects of drugs on the cardiovascular system, as well as to investigate the effects of certain drugs on the central nervous system. Additionally, 4-(3-Aminopropyl)phenol hydrochloride; 95% has been used to study the effects of certain drugs on the gastrointestinal tract, as well as to investigate the effects of certain drugs on the immune system.
Wirkmechanismus
The mechanism of action of 4-(3-Aminopropyl)phenol hydrochloride; 95% hydrochloride is not fully understood. However, it is believed that 4-(3-Aminopropyl)phenol hydrochloride; 95% acts by modulating the activity of voltage-gated sodium channels, which are responsible for the propagation of action potentials in excitable cells. 4-(3-Aminopropyl)phenol hydrochloride; 95% has been shown to block the activity of these channels, which can lead to changes in neuronal excitability. Additionally, 4-(3-Aminopropyl)phenol hydrochloride; 95% has been shown to modulate the release of neurotransmitters, such as glutamate and GABA, which can also lead to changes in neuronal excitability.
Biochemical and Physiological Effects
4-(3-Aminopropyl)phenol hydrochloride; 95% hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of voltage-gated sodium channels, which can lead to changes in neuronal excitability. Additionally, 4-(3-Aminopropyl)phenol hydrochloride; 95% has been shown to modulate the release of neurotransmitters, such as glutamate and GABA, which can lead to changes in neuronal excitability. 4-(3-Aminopropyl)phenol hydrochloride; 95% has also been shown to modulate the activity of calcium channels, which can lead to changes in the release of calcium from intracellular stores. Finally, 4-(3-Aminopropyl)phenol hydrochloride; 95% has been shown to modulate the activity of potassium channels, which can lead to changes in the release of potassium from intracellular stores.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Aminopropyl)phenol hydrochloride; 95% hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound and is readily available. Additionally, 4-(3-Aminopropyl)phenol hydrochloride; 95% has been shown to modulate the activity of several ion channels, which makes it a useful tool for studying the effects of drugs on neuronal excitability. However, 4-(3-Aminopropyl)phenol hydrochloride; 95% also has several limitations. It has a relatively short half-life, which can make it difficult to maintain consistent concentrations in experiments. Additionally, 4-(3-Aminopropyl)phenol hydrochloride; 95% can have toxic effects when used at high concentrations, so it is important to use the lowest concentration possible when performing experiments.
Zukünftige Richtungen
There are a variety of future directions for 4-(3-Aminopropyl)phenol hydrochloride; 95% hydrochloride research. One potential area of research is to further investigate the effects of 4-(3-Aminopropyl)phenol hydrochloride; 95% on calcium channels and potassium channels. Additionally, further research into the effects of 4-(3-Aminopropyl)phenol hydrochloride; 95% on the cardiovascular system and the gastrointestinal tract could be beneficial. Finally, further research into the potential therapeutic applications of 4-(3-Aminopropyl)phenol hydrochloride; 95% could be beneficial, as it could lead to the development of new treatments for neurological disorders.
Synthesemethoden
4-(3-Aminopropyl)phenol hydrochloride; 95% hydrochloride can be synthesized through a variety of methods. One method involves the reaction of 3-aminopropanol with phenol in the presence of sulfuric acid. This reaction produces the desired product in high yields. Additionally, 4-(3-Aminopropyl)phenol hydrochloride; 95% can be synthesized from 3-aminopropanol and hydrochloric acid in the presence of a catalyst, such as zinc chloride. This method is known as the Zincke reaction and is often used to produce 4-(3-Aminopropyl)phenol hydrochloride; 95% hydrochloride in high yields.
Eigenschaften
IUPAC Name |
4-(3-aminopropyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-1-2-8-3-5-9(11)6-4-8;/h3-6,11H,1-2,7,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEDSBUVSQNMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)phenol hydrochloride | |
CAS RN |
57400-89-2 |
Source


|
| Record name | 4-(3-Aminopropyl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)





